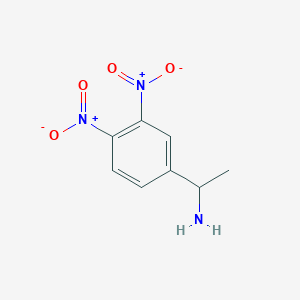
1-(3,4-Dinitrophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dinitrophenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two nitro groups at the 3 and 4 positions, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanamine can be synthesized through a multi-step process involving nitration, reduction, and amination reactions. The nitration of phenyl compounds typically involves the use of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring. Subsequent reduction of the nitro groups to amines can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dinitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted ethanamine compounds .
Scientific Research Applications
1-(3,4-Dinitrophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dinitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of nitro groups, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(3,5-Dinitrophenyl)methanamine
- 2,4-Dinitrophenol
- 3,4-Dinitroaniline
Comparison: 1-(3,4-Dinitrophenyl)ethanamine is unique due to the specific positioning of the nitro groups and the presence of the ethanamine group. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, 2,4-Dinitrophenol is known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation, whereas this compound is primarily studied for its potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-(3,4-dinitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9N3O4/c1-5(9)6-2-3-7(10(12)13)8(4-6)11(14)15/h2-5H,9H2,1H3 |
InChI Key |
NYSJAEYPHNNQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















